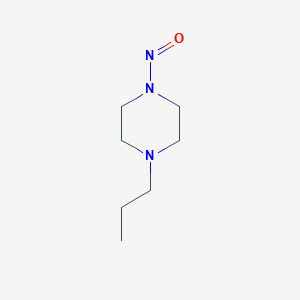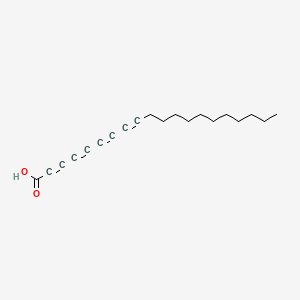![molecular formula C15H10ClIN2O3S B13960013 2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)
2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of chlorine, iodine, and a thioxomethyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a chlorinated benzoic acid derivative, followed by the introduction of the thioxomethyl and benzoyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-iodobenzoic acid: Shares the chlorinated and iodinated aromatic ring but lacks the thioxomethyl and benzoyl groups.
3-Iodobenzoyl chloride: Contains the iodinated benzoyl group but lacks the chlorinated benzoic acid moiety.
Thioxomethylbenzoic acid: Features the thioxomethyl group but lacks the iodine and benzoyl functionalities.
Uniqueness
2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C15H10ClIN2O3S |
|---|---|
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
2-chloro-5-[(3-iodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10ClIN2O3S/c16-12-5-4-10(7-11(12)14(21)22)18-15(23)19-13(20)8-2-1-3-9(17)6-8/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI-Schlüssel |
BWJOCBXVUMLIMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


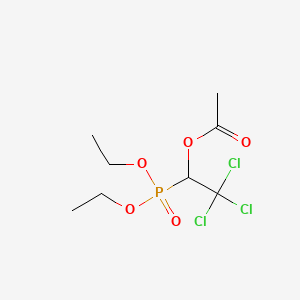

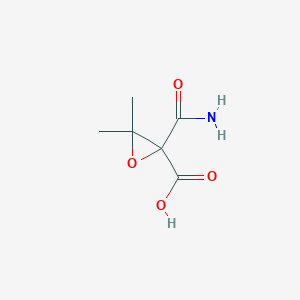




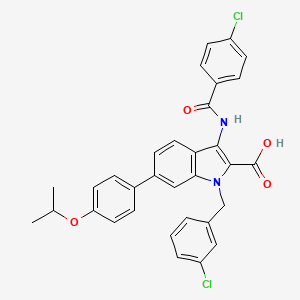
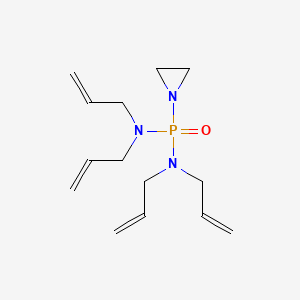
![8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13959991.png)


